4-[({7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}amino)methyl]benzene-1-sulfonamide
Description
4-[({7-Phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}amino)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrazolo-triazine core. The compound’s structure integrates a sulfonamide group, which is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase), and a phenyl-substituted pyrazolo-triazine moiety that may confer unique electronic and steric properties.
Properties
IUPAC Name |
4-[[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2S/c18-27(25,26)14-8-6-12(7-9-14)10-19-16-15-11-20-24(17(15)22-23-21-16)13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,18,25,26)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAXSHOFUXALCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that pyrazolo[3,4-d][1,2,3]triazin derivatives, which are structurally similar to this compound, have been studied for their potential biological activities. These compounds are often involved in complex biochemical reactions, but the exact interaction with their targets and the resulting changes are yet to be elucidated for this specific compound.
Biochemical Pathways
Pyrazolo[3,4-d][1,2,3]triazin derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
It is known that pyrazolo[3,4-d][1,2,3]triazin derivatives can exhibit various biological activities, but the specific effects of this compound need to be investigated further.
Biological Activity
4-[({7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}amino)methyl]benzene-1-sulfonamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse therapeutic properties.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazolo[3,4-d][1,2,3]triazine moiety linked to a benzene sulfonamide group. The molecular formula is CHNOS, and its structural representation can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis. Notably, it has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle progression. By inhibiting CDK2, the compound disrupts normal cell division processes, leading to increased apoptosis in cancer cells.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The MTT assay results indicate that this compound has higher cytotoxicity compared to standard chemotherapeutic agents like cisplatin.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.25 | Induction of apoptosis via caspases |
| HCT-116 (Colon Cancer) | 0.35 | Inhibition of CDK2 and activation of p53 |
| MDA-MB-231 (Breast Cancer) | 0.30 | ROS generation and autophagy induction |
Apoptotic Mechanisms
The compound induces apoptosis through multiple pathways:
- Caspase Activation : It activates caspases 3, 8, and 9, which are essential for the execution phase of apoptosis.
- Regulation of p53 : The compound promotes the expression of p53 and Bax while inhibiting anti-apoptotic proteins.
- Reactive Oxygen Species (ROS) : It increases ROS levels within cells, contributing to oxidative stress and subsequent cell death.
Case Studies
A notable study focused on the anticancer efficacy of sulfonamide derivatives similar to our compound showed that these compounds significantly inhibited tumor growth in vivo. For instance:
- In xenograft models using MCF-7 cells, treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. Its metabolism appears to involve phase I reactions leading to active metabolites that retain biological activity.
Comparison with Similar Compounds
Key Observations :
- Yield : Hydrazone derivatives (e.g., 15, 17) exhibit high yields (≥94%) due to straightforward condensation between hydrazides and aldehydes . In contrast, heterocyclic derivatives (e.g., 18) show lower yields (49%), likely due to multi-step cyclization and purification challenges . The target compound’s synthesis would likely face similar inefficiencies.
- Melting Points: Nitro- and chloro-substituted hydrazones (15, 17) exhibit higher melting points (~227°C) compared to dimethylamino-substituted analogs (16, ~179°C), reflecting stronger intermolecular interactions (e.g., dipole-dipole) in electron-deficient systems. The target compound’s rigid triazine core may elevate its melting point beyond 230°C.
Spectral and Structural Features
- ¹H-NMR: Hydrazones (11–17) show characteristic NH and CH=N protons at δ 8.5–12.0 ppm . The target compound’s pyrazolo-triazine moiety would display distinct aromatic protons (δ 7.5–8.5 ppm) and NH signals from the aminomethyl linker (~δ 5.0–6.0 ppm).
- ¹³C-NMR : The triazine ring’s C=N and C-N carbons are expected near 150–160 ppm, comparable to pyrrole/pyrazole carbons in 18–19 (102–126 ppm) but distinct from hydrazone carbonyls (~160–170 ppm) .
Reactivity and Functionalization
- The target compound’s triazine ring may undergo nucleophilic substitution at the C-4 position, similar to triazine-based drugs. This contrasts with hydrazones (15–17), which are prone to hydrolysis under acidic conditions .
- The sulfonamide group (–SO₂NH₂) common to all compounds provides sites for hydrogen bonding, critical for molecular recognition in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
